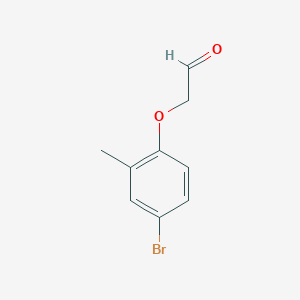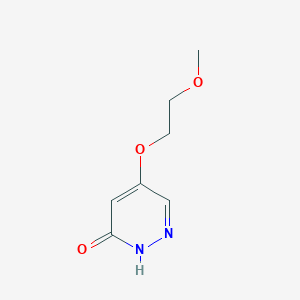
5-(2-methoxyethoxy)pyridazin-3(2H)-one
Overview
Description
5-(2-methoxyethoxy)pyridazin-3(2H)-one, also known as 5-MEP, is an organic compound belonging to the pyridazinone class of compounds. This compound has a wide range of applications in scientific research and has been the subject of numerous studies in recent years.
Scientific Research Applications
Reactivity Studies
- Reactivity with Hydrochloric Acid : A study by Coelho et al. (2005) focused on the reactivity of 5-alkynylpyridazin-3(2H)-ones, related to 5-(2-methoxyethoxy)pyridazin-3(2H)-one, with hydrochloric acid. They found that 5-alkynyl-2-methoxymethylpyridazin-3(2H)-ones underwent selective and efficient cleavage of the methoxymethyl group under mild conditions when treated with hydrochloric acid and aluminium chloride (Coelho et al., 2005).
Medical Imaging Research
- Myocardial Perfusion Imaging with PET : Mou et al. (2012) synthesized and evaluated 18F-labeled pyridaben analogs, including compounds similar to 5-(2-methoxyethoxy)pyridazin-3(2H)-one, for their potential in myocardial perfusion imaging (MPI) using positron emission tomography (PET). These compounds showed promising results in both mice and Chinese mini swine models, indicating their utility in MPI (Mou et al., 2012).
Pharmacological Applications
- Inhibitors of Genotype 1 HCV NS5B Polymerase : Zhou et al. (2008) explored 5-hydroxy-3(2H)-pyridazinone derivatives as inhibitors of genotype 1 HCV NS5B polymerase. Their research involved the synthesis, structure-activity relationships (SAR), and metabolic stability of these compounds, which are structurally related to 5-(2-methoxyethoxy)pyridazin-3(2H)-one (Zhou et al., 2008).
- DMPK Optimization of HCV NS5B Polymerase Inhibitors : Sergeeva et al. (2008) focused on optimizing the drug metabolism and pharmacokinetics (DMPK) profiles of 5-hydroxy-3(2H)-pyridazinone derivatives as potent inhibitors of genotype 1 HCV NS5B polymerase. This research led to the discovery of compounds with improved DMPK properties (Sergeeva et al., 2008).
Spectroscopic Analysis
- Steady State Absorption and Fluorescence Study : Desai et al. (2016) conducted a study to estimate the ground and excited state dipole moments of newly synthesized pyridazin-3(2H)-one derivatives. Their research provides insight into the photophysical properties of these compounds, which can be critical for understanding their interactions in various applications (Desai et al., 2016).
Chemical Synthesis and Modification
- Synthesis of Anticancer Compounds : Mehvish and Kumar (2022) reported the synthesis of a new series of 3(2H)-one pyridazinone derivatives with potential antioxidant and anticancer activities. These findings highlight the versatility of pyridazin-3(2H)-one derivatives in medicinal chemistry (Mehvish & Kumar, 2022).
properties
IUPAC Name |
4-(2-methoxyethoxy)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-11-2-3-12-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXHGLDFMRHTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=O)NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856327 | |
| Record name | 5-(2-Methoxyethoxy)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxyethoxy)pyridazin-3(2H)-one | |
CAS RN |
1346697-90-2 | |
| Record name | 5-(2-Methoxyethoxy)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



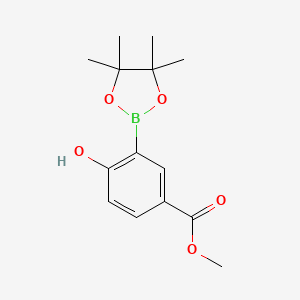

![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4](/img/structure/B3098868.png)



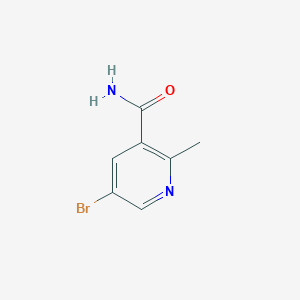
![12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B3098895.png)
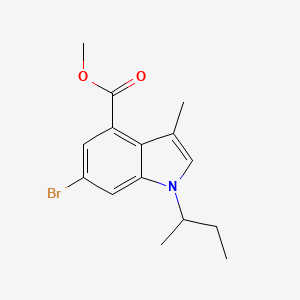
![1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3098906.png)


![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)
